N-Cyclobutyl-5-fluoropyridin-3-amine
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Overview
Description
N-Cyclobutyl-5-fluoropyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a fluorine atom at the 5-position and an amine group at the 3-position The cyclobutyl group is attached to the nitrogen atom of the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-5-fluoropyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridin-3-amine.
Cyclobutylation: The amine group is then reacted with a cyclobutyl halide (e.g., cyclobutyl bromide) under basic conditions to form this compound.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines.
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced derivatives of the amine group.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
N-Cyclobutyl-5-fluoropyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated pyridines with biological systems.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological targets, while the cyclobutyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
5-Fluoropyridin-3-amine: Lacks the cyclobutyl group, making it less sterically hindered.
N-Cyclobutyl-3-aminopyridine: Lacks the fluorine atom, affecting its electronic properties.
N-Cyclobutyl-5-chloropyridin-3-amine: Substitutes chlorine for fluorine, altering its reactivity and biological activity.
Uniqueness: N-Cyclobutyl-5-fluoropyridin-3-amine is unique due to the combination of the fluorine atom and the cyclobutyl group, which together influence its chemical reactivity and biological interactions in ways that are distinct from its analogs.
Properties
Molecular Formula |
C9H11FN2 |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
N-cyclobutyl-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C9H11FN2/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8,12H,1-3H2 |
InChI Key |
MVLMHRAHRCSQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=CN=C2)F |
Origin of Product |
United States |
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